molecular formula C20H23N3O5S2 B2981605 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1207022-45-4

2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2981605
CAS No.: 1207022-45-4
M. Wt: 449.54
InChI Key: OWPGDANLXXDPNZ-UHFFFAOYSA-N
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Description

2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonamide group, and a thiophene moiety, making it a molecule of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is attached via a nucleophilic substitution reaction, where the sulfonamide derivative reacts with a halogenated benzene compound.

    Incorporation of the Thiophene Moiety: The thiophene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

    Final Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in enzyme inhibition or receptor binding studies.

Medicine

Medicinally, the compound could be explored for its therapeutic potential. Sulfonamides are known for their antibacterial properties, and the compound’s unique structure might offer new avenues for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural complexity and functional diversity.

Mechanism of Action

The mechanism of action of 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, potentially blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the piperidine and sulfonamide groups.

    N-(2-phenylethyl)acetamide: Similar acetamide structure but without the additional functional groups.

Uniqueness

What sets 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of the piperidine ring, sulfonamide group, and thiophene moiety in a single molecule offers a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[4-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-18(21-14-17-3-2-11-29-17)13-15-6-8-16(9-7-15)22-30(27,28)12-10-23-19(25)4-1-5-20(23)26/h2-3,6-9,11,22H,1,4-5,10,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPGDANLXXDPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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